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molecular formula C7H8BrNO B105682 4-Bromo-3-methoxyaniline CAS No. 19056-40-7

4-Bromo-3-methoxyaniline

Cat. No. B105682
M. Wt: 202.05 g/mol
InChI Key: RUTNWXBHRAIQSP-UHFFFAOYSA-N
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Patent
US06787558B2

Procedure details

A suspension of iron powder (40.8 g, 0.730 mol), ammonium chloride (64.7 g, 1.21 mol) and 2-bromoanisole (50 g, 0.215 mol) in water (1.5 L) and MeOH (1 L) was stirred overnight at 75° C. The solid was filtered off and the liquid was diluted with ethyl acetate, washed with brine, dried over sodium sulfate, filtered and the solvents were evaporated under vacuum. 43.1 g of the title compound were obtained. Brown solid, ISP-MS: m/e=203.1 ([M+H]+).
Quantity
64.7 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
40.8 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl-].[NH4+:2].[Br:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[O:10][CH3:11]>O.CO.[Fe]>[Br:3][C:4]1[CH:9]=[CH:8][C:7]([NH2:2])=[CH:6][C:5]=1[O:10][CH3:11] |f:0.1|

Inputs

Step One
Name
Quantity
64.7 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
50 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)OC
Name
Quantity
1.5 L
Type
solvent
Smiles
O
Name
Quantity
1 L
Type
solvent
Smiles
CO
Name
Quantity
40.8 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
was stirred overnight at 75° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid was filtered off
ADDITION
Type
ADDITION
Details
the liquid was diluted with ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents were evaporated under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)N)OC
Measurements
Type Value Analysis
AMOUNT: MASS 43.1 g
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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